molecular formula C22H23N3O9 B2420756 [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3,4,5-trimethoxybenzoate CAS No. 691879-63-7

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3,4,5-trimethoxybenzoate

Cat. No.: B2420756
CAS No.: 691879-63-7
M. Wt: 473.438
InChI Key: LJRMRUQTCBVBOQ-HAVVHWLPSA-N
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Description

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3,4,5-trimethoxybenzoate is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group, a cyclohexylidene moiety, and a trimethoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3,4,5-trimethoxybenzoate typically involves multiple steps, starting with the preparation of the cyclohexylidene intermediate. This intermediate is then reacted with 2,4-dinitrophenylhydrazine under acidic conditions to form the hydrazone derivative. The final step involves the esterification of the hydrazone with 3,4,5-trimethoxybenzoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The dinitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups on the benzoate ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide or other strong bases in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3,4,5-trimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dinitrophenyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The trimethoxybenzoate moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3,4,5-trimethoxybenzoate can be compared with other compounds that have similar structural features or functional groups:

    2,4-Dinitrophenylhydrazine: Shares the dinitrophenyl group and is used in similar applications as a reagent.

    3,4,5-Trimethoxybenzoic acid: Shares the trimethoxybenzoate moiety and is used in the synthesis of various organic compounds.

    Cyclohexylidene derivatives: Compounds with the cyclohexylidene group are used in organic synthesis and as intermediates in the production of pharmaceuticals.

The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O9/c1-31-19-10-13(11-20(32-2)21(19)33-3)22(26)34-23-17-7-5-4-6-15(17)16-9-8-14(24(27)28)12-18(16)25(29)30/h8-12,15H,4-7H2,1-3H3/b23-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRMRUQTCBVBOQ-HAVVHWLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)O/N=C/2\CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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